molecular formula C17H15N3O3 B094932 2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 17617-18-4

2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one

Cat. No.: B094932
CAS No.: 17617-18-4
M. Wt: 309.32 g/mol
InChI Key: IDEHZZWNGUGGAP-UHFFFAOYSA-N
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Description

SPR 210 is an aldose reductase inhibitor with potential therapeutic applications in preventing and improving diabetic complications . Aldose reductase is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Inhibiting this enzyme can help manage complications arising from diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions: SPR 210 is synthesized through a series of chemical reactions involving polyols, catalysts, flame retardants, and water as a blowing agent . The synthesis involves mixing these components under controlled temperatures and pressures to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, SPR 210 is produced using high-pressure and heated spray machines. The mixture of polyols, catalysts, flame retardants, and water is sprayed to form an open-cell polyurethane foam . The process requires precise control of component temperatures (50-65°C) and machine pressure (80-110 Bar) to ensure high-quality foam formation .

Chemical Reactions Analysis

Types of Reactions: SPR 210 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as an aldose reductase inhibitor.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include derivatives of SPR 210 with modified functional groups, enhancing its inhibitory activity against aldose reductase.

Scientific Research Applications

SPR 210 has a wide range of scientific research applications:

Mechanism of Action

SPR 210 exerts its effects by inhibiting the enzyme aldose reductase. This inhibition prevents the conversion of glucose to sorbitol, reducing the accumulation of sorbitol in tissues. The molecular targets include the active site of aldose reductase, where SPR 210 binds and blocks the enzyme’s activity. This pathway is crucial in managing diabetic complications by reducing oxidative stress and tissue damage.

Comparison with Similar Compounds

    Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.

    Sorbinil: An aldose reductase inhibitor studied for its potential to prevent diabetic complications.

Comparison: SPR 210 is unique due to its specific chemical structure, which provides a higher affinity for aldose reductase compared to other inhibitors. This higher affinity results in more effective inhibition and better therapeutic outcomes in managing diabetic complications .

Properties

CAS No.

17617-18-4

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C17H15N3O3/c21-16-10-19-8-7-11-3-1-2-4-13(11)17(19)14-9-12(20(22)23)5-6-15(14)18-16/h1-6,9,17H,7-8,10H2,(H,18,21)

InChI Key

IDEHZZWNGUGGAP-UHFFFAOYSA-N

SMILES

C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN2CC(=O)NC3=C(C2C4=CC=CC=C41)C=C(C=C3)[N+](=O)[O-]

Synonyms

5,9,10,14b-Tetrahydro-2-nitroisoquino[2,1-d][1,4]benzodiazepin-6(7H)-one

Origin of Product

United States

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